molecular formula C17H25NO4 B1345796 Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate

Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate

Cat. No. B1345796
M. Wt: 307.4 g/mol
InChI Key: OPIRUKYFTHVMTN-UHFFFAOYSA-N
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Patent
US06252041B1

Procedure details

A mixture of benzyl N-Boc-5-aminovalerate (4 g) thus obtained in TFA (50 ml) was stirred at room temperature for 20 minutes. After the TFA was removed in vacuo, ethyl acetate and saturated aqueous sodium hydrogencarbonate were added. The separated ethyl acetate layer was dried over anhydrous sodium sulfate. The solvent was removed in vacuo to afford 2.7 g of benzyl 5-aminovalerate.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:14])(OC(C)(C)C)=O>C(O)(C(F)(F)F)=O>[NH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:14]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCCCC(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the TFA was removed in vacuo, ethyl acetate and saturated aqueous sodium hydrogencarbonate
ADDITION
Type
ADDITION
Details
were added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated ethyl acetate layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NCCCCC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.